molecular formula C30H46O4 B1198150 Rubiarbonone E

Rubiarbonone E

Cat. No. B1198150
M. Wt: 470.7 g/mol
InChI Key: LKBSFVITHXLCDA-MEKJSECDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rubiarbonone E is a natural product found in Rubia yunnanensis with data available.

Scientific Research Applications

Triterpenoids from Rubia yunnanensis

Rubiarbonone E, along with other compounds such as rubiarbonones D and F, was isolated from the roots of Rubia yunnanensis. These compounds are part of a group of triterpenoids, and their structures were elucidated through spectroscopic methods. Notably, the antiplatelet aggregation activities of some related compounds were investigated, indicating potential medicinal applications in cardiovascular health (Liou & Wu, 2002).

Ethnopharmacological Relevance

The broader context of Rubia yunnanensis, the source of rubiarbonone E, includes its use in traditional medicine across various Mediterranean countries. This highlights its ethnopharmacological relevance and the potential for future phytochemical and pharmacological studies, which could lead to new therapeutic products (González-Tejero et al., 2008).

Arborane Type Triterpenoids

Another study focused on arborane type triterpenoids from Rubia yunnanensis, including rubiarbonone E. The isolation and elucidation of these compounds' structures contribute to understanding their potential applications in scientific research (Xiao, 1993).

NF-κB and JNK Mediated Apoptosis

Rubiarbonone E's close relative, rubiarbonol G, demonstrated cytotoxicity on cancer cells, specifically inducing apoptosis and G0/G1 arrest in HeLa cells. This indicates the potential of rubiarbonone E and related compounds in cancer research and treatment (Zeng et al., 2017).

Antihyperlipidemic Constituents from Rubia yunnanensis

A study evaluating the antihyperlipidemic activity of Rubia yunnanensis, the source of rubiarbonone E, revealed that arborinane-type triterpenoids, including rubiarbonone C, significantly inhibited triglyceride levels, suggesting a potential role in treating hyperlipidemic diseases. This research supports the exploration of rubiarbonone E in similar contexts (Gao et al., 2014).

properties

Product Name

Rubiarbonone E

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(1R,3S,3aR,5aS,5bS,6S,7aR,11aS,13aR,13bR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one

InChI

InChI=1S/C30H46O4/c1-17(2)19-14-21(33)25-29(7)11-8-18-24(28(29,6)12-13-30(19,25)16-31)20(32)15-22-26(3,4)23(34)9-10-27(18,22)5/h8-10,17,19-22,24-25,31-33H,11-16H2,1-7H3/t19-,20-,21+,22-,24-,25+,27+,28-,29+,30+/m0/s1

InChI Key

LKBSFVITHXLCDA-MEKJSECDSA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)O)C)C)CO)O

Canonical SMILES

CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(C=CC(=O)C5(C)C)C)O)C)C)CO)O

synonyms

rubiarbonone E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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